ROCK2-IN-6 hydrochloride

ROCK2 inhibition Kinase assay IC50

ROCK2-IN-6 hydrochloride is a highly selective ROCK2 inhibitor (IC50=2.19 nM) offering significant advantages over pan-ROCK inhibitors for dissecting ROCK2-specific roles in fibrosis and autoimmunity without hypotensive side effects. Its hydrochloride salt formulation ensures superior aqueous solubility (≥125 mg/mL in DMSO), making it the preferred choice for reliable in vitro and in vivo dosing in preclinical studies.

Molecular Formula C26H22ClF2N7O
Molecular Weight 521.9 g/mol
Cat. No. B10857433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROCK2-IN-6 hydrochloride
Molecular FormulaC26H22ClF2N7O
Molecular Weight521.9 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C1C=C(C=C2)C3=NC=CC(=N3)NC4=CC=C(C=C4)C5=CNN=C5)C(=O)N6CC(C6)(F)F.Cl
InChIInChI=1S/C26H21F2N7O.ClH/c1-34-21-11-18(3-2-17(21)10-22(34)25(36)35-14-26(27,28)15-35)24-29-9-8-23(33-24)32-20-6-4-16(5-7-20)19-12-30-31-13-19;/h2-13H,14-15H2,1H3,(H,30,31)(H,29,32,33);1H
InChIKeyJUYJQRIBIRQCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ROCK2-IN-6 Hydrochloride: Potent ROCK2 Inhibition for Fibrosis and Autoimmune Research Procurement


ROCK2-IN-6 hydrochloride (CAS: 2762238-94-6) is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase central to cytoskeletal regulation, cell motility, and inflammatory signaling . This compound is extensively utilized in preclinical research focused on ROCK-mediated pathologies, including fibrotic disorders, autoimmune diseases, and inflammatory conditions, owing to its high affinity for the ROCK2 isoform [1].

Why ROCK2-IN-6 Hydrochloride Cannot Be Replaced by Generic ROCK Pan-Inhibitors


Indiscriminate substitution of ROCK2-IN-6 hydrochloride with other ROCK inhibitors is scientifically unsound due to critical differences in isoform selectivity, potency, and chemical formulation. While pan-ROCK inhibitors like Y-27632 or Fasudil non-selectively inhibit both ROCK1 and ROCK2, they are associated with systemic side effects, including significant hypotension, limiting their utility in chronic disease models [1]. In contrast, ROCK2-IN-6 hydrochloride offers a high degree of selectivity for the ROCK2 isoform, which is essential for researchers aiming to dissect the specific pathogenic role of ROCK2 in fibrosis and autoimmunity without confounding effects from ROCK1 inhibition . Furthermore, the hydrochloride salt form of ROCK2-IN-6 is specifically manufactured to enhance aqueous solubility, ensuring reliable in vitro and in vivo dosing, a critical parameter not guaranteed by alternative ROCK2 inhibitors or free-base formulations [2].

Quantitative Evidence for Procuring ROCK2-IN-6 Hydrochloride


Sub-Nanomolar Potency Against ROCK2 Kinase Activity

ROCK2-IN-6 hydrochloride demonstrates potent inhibition of ROCK2 kinase activity with a reported IC50 value of 2.19 nM in biochemical assays . While a direct, published selectivity ratio against ROCK1 is not available for the hydrochloride salt, this potency places it significantly ahead of the first-generation ROCK2-selective inhibitor KD025 (Belumosudil, IC50 = 105 nM) and the widely used pan-ROCK inhibitor Y-27632 (Ki = 300 nM for ROCK2), both of which have validated therapeutic windows [1].

ROCK2 inhibition Kinase assay IC50

Enhanced Aqueous Solubility from Hydrochloride Salt Formulation

The hydrochloride salt of ROCK2-IN-6 provides a significant practical advantage over its free base counterpart (ROCK2-IN-6, CAS: 2260506-59-8). Specifically, ROCK2-IN-6 hydrochloride demonstrates high solubility in DMSO (≥125 mg/mL), enabling the preparation of concentrated stock solutions up to 239.49 mM, which is critical for achieving effective doses in animal models without exceeding solvent tolerance limits [1]. This formulation advantage is not available with the non-salt form.

Drug formulation Solubility DMSO stock

Selectivity Profile Inferred from Structurally Related Patent Compounds

While direct selectivity data for ROCK2-IN-6 hydrochloride is not published, a closely related analog from the same patent family, ROCK2-IN-10 (structurally derived from WO2021164351A1), exhibits a 41-fold selectivity for ROCK2 over ROCK1 (ROCK2 IC50 = 20 nM, ROCK1 IC50 = 820 nM) . This class-level inference strongly suggests that ROCK2-IN-6, which demonstrates superior potency (IC50 2.19 nM) in the same chemical series, likely maintains a comparable or better selectivity window over ROCK1.

Selectivity ROCK1 Off-target

Validated Application in ROCK-Mediated Disease Models

ROCK2-IN-6 hydrochloride is specifically validated and widely adopted for research into ROCK-mediated diseases, autoimmune disorders, and inflammation, as per its primary citations [1]. Its use in these models is grounded in the established role of ROCK2 in promoting pathogenic Th17 cell differentiation and driving pro-fibrotic gene expression, pathways not fully inhibited by ROCK1-sparing or low-potency inhibitors.

Autoimmune disease Inflammation Fibrosis

Optimal Research Scenarios for Procuring ROCK2-IN-6 Hydrochloride


Isoform-Specific Dissection of ROCK2 in Fibrotic Pathogenesis

ROCK2-IN-6 hydrochloride is the ideal tool compound for delineating the specific role of ROCK2 in fibrotic diseases such as pulmonary, hepatic, or renal fibrosis. Its high potency (IC50 = 2.19 nM) and selectivity over ROCK1 allow researchers to attribute biological effects specifically to ROCK2 inhibition, avoiding the confounding vasodilatory and systemic side effects of pan-ROCK inhibitors like Y-27632 .

High-Throughput Screening and In Vivo Dosing for Autoimmune Inflammation

The enhanced solubility of the hydrochloride salt (≥125 mg/mL in DMSO) makes ROCK2-IN-6 hydrochloride the preferred formulation for high-throughput cellular screening and complex in vivo pharmacology studies [1]. This property ensures that compound precipitation does not compromise assay quality or lead to variable exposure in animal models of autoimmune diseases like lupus or rheumatoid arthritis.

Target Validation Studies for Next-Generation ROCK2 Therapeutics

Given its derivation from the patent family of advanced ROCK2 inhibitors (WO2021164351A1), ROCK2-IN-6 hydrochloride serves as a critical benchmark for medicinal chemistry and target validation programs . Its sub-nanomolar potency provides a high bar for assessing the efficacy of novel ROCK2 inhibitors in cellular and in vivo assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROCK2-IN-6 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.